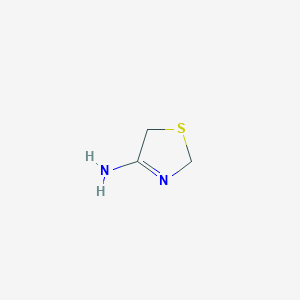

2,5-Dihydrothiazol-4-amine

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C3H6N2S |

|---|---|

分子量 |

102.16 g/mol |

IUPAC名 |

2,5-dihydro-1,3-thiazol-4-amine |

InChI |

InChI=1S/C3H6N2S/c4-3-1-6-2-5-3/h1-2H2,(H2,4,5) |

InChIキー |

KMZYCZWDCPQIAR-UHFFFAOYSA-N |

正規SMILES |

C1C(=NCS1)N |

製品の起源 |

United States |

Synthetic Methodologies for Dihydrothiazolylamines and Their Derivatives

General Synthetic Approaches

The construction of the dihydrothiazole core in dihydrothiazolylamines and their derivatives is predominantly accomplished through several key synthetic strategies, including cyclocondensation reactions, intramolecular cyclization, and reactions involving bifunctional precursors like β-amino thiols and β-amino alcohols.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including dihydrothiazoles. These reactions typically involve the condensation of two or more molecules to form a cyclic structure with the elimination of a small molecule, such as water or hydrogen halide. A prominent example is the Hantzsch thiazole (B1198619) synthesis, which traditionally involves the reaction of an α-haloketone with a thioamide or thiourea (B124793). nih.gov This method and its variations are widely used to construct the thiazole ring. The reaction proceeds through the initial formation of an S-alkylated intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. While the classic Hantzsch synthesis yields thiazoles, modifications of the starting materials and reaction conditions can be employed to access dihydrothiazole derivatives.

Multicomponent reactions (MCRs) also offer an efficient route to thiazole and dihydrothiazole derivatives through cyclocondensation. These reactions, where three or more reactants combine in a single synthetic operation, allow for the rapid assembly of complex molecules from simple precursors. researchgate.net For instance, a one-pot, three-component synthesis of 2-iminothiazoles has been developed from nitroepoxides, amines, and isothiocyanates. epa.govsemanticscholar.org This reaction proceeds via the in situ formation of a thiourea, which then reacts with the nitroepoxide in a cascade of ring-opening, cyclization, and dehydration steps. epa.govsemanticscholar.org

Intramolecular Cyclization Strategies

Intramolecular cyclization is another powerful strategy for the synthesis of dihydrothiazolylamines. This approach involves the formation of the heterocyclic ring from a single molecule containing all the necessary atoms and functional groups. The cyclization is typically triggered by a reagent or a change in reaction conditions, leading to the formation of a new bond that closes the ring.

For example, the synthesis of 2,3-dihydro-1H-pyrroles can be achieved through the intramolecular cyclization of N-(3-butynyl)-sulfonamides, demonstrating the utility of this strategy for forming five-membered heterocyclic rings. researchgate.net In the context of thiazole synthesis, intramolecular cyclization of N-substituted α-amino acids has been reported as a mild, metal-free method to produce 2,5-disubstituted thiazoles. beilstein-journals.org This reaction proceeds via the activation of the carboxylic acid, followed by an intramolecular cyclization and subsequent in situ reactions to afford the final thiazole product. beilstein-journals.org Similar strategies can be envisioned for the synthesis of dihydrothiazole derivatives by using precursors that lead to the saturated or partially saturated ring system upon cyclization.

Reactions Involving β-Amino Thiols and β-Amino Alcohols

β-Amino thiols and β-amino alcohols are valuable precursors in the synthesis of various heterocyclic compounds, including those with a dihydrothiazole core. These bifunctional molecules contain both a nucleophilic amino group and a thiol or alcohol group, which can participate in cyclization reactions.

The synthesis of β-amino alcohols themselves is an important area of research, with methods including the aminolysis of epoxides. nih.gov These compounds can then be used as building blocks for more complex heterocyclic systems. For instance, the reaction of β-amino alcohols can lead to the formation of oxazolidinylthiazolidines. dntb.gov.ua While this specific example leads to a bicyclic system, the underlying principle of using the reactivity of the amino and hydroxyl groups can be adapted for the synthesis of dihydrothiazoles.

Similarly, β-amino thiols, with their nucleophilic sulfur and nitrogen atoms, are ideal precursors for the synthesis of thiazolidines and dihydrothiazoles. The reaction of these compounds with suitable electrophiles can lead to the formation of the desired heterocyclic ring through a cyclocondensation mechanism.

Specific Reaction Pathways for Dihydrothiazolylamine Synthesis

Building upon the general principles, specific synthetic routes have been developed for the preparation of dihydrothiazolylamines. These methods often utilize readily available starting materials and proceed through well-defined reaction mechanisms.

Cyclocondensation of N-Aryl Thioureas with Haloamines

The cyclocondensation of N-aryl thioureas with bifunctional electrophiles is a common strategy for the synthesis of thiazole derivatives. A classic example is the reaction with α-haloketones, which leads to the formation of 2-(N-arylamino)thiazoles. researchgate.net The reaction is initiated by the nucleophilic attack of the sulfur atom of the thiourea on the carbon bearing the halogen, followed by intramolecular cyclization and dehydration. The regioselectivity of this reaction can be influenced by the substituents on both the thiourea and the α-haloketone.

While the reaction with α-haloketones is well-established for thiazole synthesis, the use of α-haloamines as the electrophilic partner provides a direct route to dihydrothiazolylamines. In this approach, the N-aryl thiourea reacts with an α-haloamine, such as 2-bromoethylamine. The reaction is expected to proceed via a similar mechanism, involving initial S-alkylation followed by intramolecular cyclization of the amino group to form the dihydrothiazole ring. This method offers a straightforward approach to the synthesis of 2-(arylamino)-2,3-dihydrothiazoles.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| N-Aryl Thiourea | α-Haloketone | 2-(N-Arylamino)thiazole | researchgate.net |

| N-Aryl Thiourea | α-Haloamine | 2-(Arylamino)-dihydrothiazole | (hypothesized) |

Synthesis from Haloacetamide Precursors and Thiocyanates

An alternative and effective route to the dihydrothiazole core involves the reaction of haloacetamide precursors with a source of thiocyanate (B1210189). This method is particularly useful for the synthesis of 2-imino-thiazolidin-4-ones, which are closely related to dihydrothiazolylamines.

A specific example involves the reaction of N-aryl-2-chloroacetamides with potassium thiocyanate (KSCN). In this reaction, the chloroacetamide is treated with KSCN, leading to a nucleophilic substitution of the chlorine atom by the thiocyanate group. The resulting intermediate can then undergo an intramolecular cyclization to form the five-membered thiazolidinone ring. The reaction of chloroacetamide with potassium thiocyanate has been reported to yield 2-iminothiazolidin-4-one.

The versatility of this approach is demonstrated by the solvent-controlled synthesis of thiocyanated enaminones and 2-aminothiazoles from enaminones, potassium thiocyanate, and N-bromosuccinimide. beilstein-journals.org Furthermore, α-azidochalcones react with potassium thiocyanate in the presence of ferric nitrate (B79036) to produce 2-aminothiazoles, showcasing the utility of thiocyanate as a key reagent in the formation of the aminothiazole moiety.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| N-Aryl-2-chloroacetamide | Potassium Thiocyanate | 2-Iminothiazolidin-4-one | |

| Chloroacetamide | Potassium Thiocyanate | 2-Iminothiazolidin-4-one | |

| Enaminone | Potassium Thiocyanate / NBS | Thiocyanated Enaminone or 2-Aminothiazole (B372263) | beilstein-journals.org |

| α-Azidochalcone | Potassium Thiocyanate / Fe(NO₃)₃ | 2-Aminothiazole |

Derivatization from 4,5-Dihydrothiazole and Amines

One synthetic approach involves the derivatization of pre-existing 4,5-dihydrothiazole structures. For instance, the synthesis of 4,5-dihydrothiazol-2-ylphenylpiperazine derivatives has been accomplished by treating commercially available 4-substituted piperazines with 2-aminoethane-1-thiol hydrochloride. This reaction proceeds under solvent-free conditions at elevated temperatures (80 °C) in the presence of sodium hydroxide (B78521) to yield the corresponding thiazolinylphenyl-piperazines. nih.gov Further functionalization can be achieved by condensing these intermediates with various chloropropyl derivatives in the presence of potassium carbonate and sodium iodide under reflux in acetonitrile. nih.gov

Another method involves the reaction of perfluoro-2-methylpent-2-en-3-yl isothiocyanate with ambident N,S-nucleophiles like thiazole-2-thione and benzothiazole-2-thione. In the presence of triethylamine (B128534), these reactions exclusively yield 2-N-substituted 4,5-dihydrothiazole derivatives, demonstrating a regioselective pathway. researchgate.net

Metal- and Catalyst-Free Synthesis Routes

Environmentally benign and cost-effective synthetic methods that avoid the use of metal catalysts are of high interest. A notable example is the Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea, which can be performed under solvent-free conditions. This approach allows for the rapid and eco-friendly synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles in good yields without requiring a catalyst. organic-chemistry.org

Additionally, a simple and efficient catalyst-free method for synthesizing 2-aminothiazoles involves the reaction of α-diazoketones with thiourea in PEG-400 at 100 °C. bepls.com Another green procedure involves refluxing dithiocarbamates and α-halocarbonyl compounds in water, which produces 4-substituted-2-(alkylsulfanyl)thiazoles in good yields without a catalyst. bepls.com

Nucleophilic Substitution and Knoevenagel Condensation in Rhodanine (B49660) Derivatives

Rhodanine and its derivatives are versatile precursors for the synthesis of various heterocyclic compounds, including thiazoles. The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and an aldehyde or ketone, is a key strategy. nih.gov For example, (hetero)aromatic aldehydes can be condensed with rhodanine under mild conditions in an L-proline-based deep eutectic solvent (DES), yielding arylidene rhodanine derivatives. researchgate.net

These rhodanine-based intermediates can undergo further transformations. The unique thioester-containing five-membered ring of rhodanine allows it to act as an initiator for the ring-opening polymerization of thiirane (B1199164) monomers, leading to the formation of cyclic polythioethers. nih.gov While this specific outcome does not directly yield dihydrothiazolylamines, the underlying reactivity of rhodanine derivatives through nucleophilic attack and condensation is a cornerstone of their utility in heterocyclic synthesis.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields. The synthesis of 2-aminothiazole derivatives has been effectively achieved using this green chemistry approach. jusst.orgnih.gov A common method involves the reaction of a ketone, thiourea, and iodine under solvent-free microwave irradiation. nih.govresearchgate.net This protocol is significantly faster than conventional heating methods, often completing within minutes and producing high yields of the desired products. jusst.orgnih.gov

For instance, 4-(o-chlorophenyl)-2-aminothiazole was synthesized by reacting o-chloroacetophenone, iodine, and thiourea under microwave irradiation. nih.gov Similarly, various other substituted ketones can be used to generate a library of 2-aminothiazole derivatives. jusst.org The conditions are typically optimized, with irradiation power around 170 W for 5 to 15 minutes. jusst.org The use of solid supports like NaHSO4-SiO2 can also facilitate the reaction between substituted acetophenones and thiourea under microwave conditions. rjpbcs.com

| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 8 - 10 hours | 5 - 15 minutes |

| Solvent | Typically requires a solvent (e.g., ethanol) | Often solvent-free |

| Yield | Good | Good to High |

| Energy Consumption | High | Low |

Reactions of Thiourea with Diaroylacetylenes

The reaction between thiourea and acetylenic compounds provides another route to thiazole derivatives. While the specific reaction with diaroylacetylenes leading to 2,5-dihydrothiazol-4-amine is less commonly detailed, related reactions highlight the principle. Thiourea can react with dimethylacetylene dicarboxylate (DMAD), where the sulfur atom of thiourea acts as a nucleophile attacking the electrophilic alkyne, leading to highly functionalized 4-oxothiazolidin-5-ylidene acetate (B1210297) derivatives. researchgate.net

In a different context, 1-chloro-1,4-diaryldiazabutadienes react with thiourea to produce 4-amidino-2,5-diaryl-Δ²-1,3,4-thiadiazolines, demonstrating the versatility of thiourea in constructing sulfur-nitrogen heterocycles. rsc.org

One-Pot Multistep Synthesis from Active Methylene Ketones

One-pot syntheses are highly efficient as they reduce the need for intermediate purification, saving time and resources. The synthesis of thiazol-2(3H)-imine derivatives has been achieved in a one-pot, four-step process starting from α-active methylene ketones. researchgate.net The sequence involves bromination of the ketone, followed by treatment with potassium thiocyanate, and subsequent condensation with various primary amines. researchgate.net

An electrochemical approach provides a green alternative for a one-pot synthesis of 2-aminothiazoles from active methylene ketones and thioureas. nih.gov This method uses NH4I as a redox mediator in an undivided cell with graphite (B72142) electrodes. The process is believed to proceed through the in situ generation of an α-iodoketone intermediate. A wide range of active methylene compounds, including β-keto esters, β-keto amides, and 1,3-diketones, are compatible with this electrochemical protocol. nih.gov Furthermore, iron(III) chloride has been used to catalyze a green, one-pot, multicomponent reaction (MCR) to synthesize fused-ring 2-aminothiazoles. tandfonline.comtandfonline.com

| Active Methylene Ketone | Reagents | Synthetic Method | Product Type |

|---|---|---|---|

| Acetylacetone | N-Bromosuccinimide, KSCN, Primary Amine | One-Pot Chemical Synthesis | Thiazol-2(3H)-imine derivative |

| Ethyl acetoacetate (B1235776) | N-Bromosuccinimide, KSCN, Benzylamine (B48309) | One-Pot Chemical Synthesis | Thiazol-2(3H)-imine derivative |

| β-Keto ester | Thiourea, NH4I | One-Pot Electrochemical Synthesis | 2-Aminothiazole derivative |

| 1,3-Diketone | Thiourea, NH4I | One-Pot Electrochemical Synthesis | 2-Aminothiazole derivative |

[3+2] Annulation Reactions with Thioamides

[3+2] Annulation, or cycloaddition, reactions are a powerful tool for constructing five-membered rings. A novel method for synthesizing 2-substituted-4,5-dihydrothiazol-4-ols involves the [3+2] cyclization of thioamides with 1,4-dithiane-2,5-diol. This reaction proceeds under simple catalytic conditions with Et3N, tolerates a broad range of functional groups, and provides good yields. researchgate.net

Another strategy involves the reaction of thioamides with 2H-azirines, promoted by a Brønsted acid like HClO4, to synthesize 2,4,5-trisubstituted thiazoles. This metal-free approach proceeds via the ring-opening of the 2H-azirine. rsc.org Additionally, 2-trifluoromethyl thiazoles can be synthesized via the [3+2] cycloaddition of pyridinium (B92312) 1,4-zwitterionic thiolates with CF3CN, showcasing the versatility of this annulation strategy for introducing specific functional groups. rsc.org Chiral catalysts, such as N,N'-dioxide/metal complexes, have been used to achieve asymmetric [3+2] cycloaddition reactions of thiazolium salts with electron-deficient partners, yielding enantioenriched hydropyrrolo-thiazoles. rsc.org

Synthetic Strategies for Hybrid Dihydrothiazolylamine Structures

The synthesis of hybrid molecules incorporating the this compound scaffold is a nuanced area of chemical research. It is important to distinguish this compound, a non-aromatic heterocycle, from its aromatic counterpart, 2-aminothiazole. While both are structurally related, the available scientific literature predominantly focuses on the synthesis of hybrid structures derived from the aromatic 2-aminothiazole core. Due to the limited specific data on the synthesis of this compound hybrids, this section will discuss established strategies for creating hybrid structures based on the 2-aminothiazole framework. These methodologies provide valuable insights into how a dihydrothiazolylamine core could potentially be integrated into larger, more complex molecules.

The general approach to forming these hybrid structures often involves preparing a functionalized 2-aminothiazole derivative that can then be coupled with another heterocyclic or functional moiety. Common strategies include the reaction of a carbothioamide or thiourea derivative with a phenacyl bromide to form the thiazole ring, which is then further functionalized.

One prominent strategy for creating hybrid structures involves the fusion of pyrazole (B372694) and thiazole rings. This is typically achieved by reacting a pyrazole-1-carbothioamide intermediate with a substituted phenacyl bromide. The reaction is generally conducted in ethanol (B145695), sometimes with a catalytic amount of DMF, under reflux conditions. This approach allows for the introduction of various substituents on both the pyrazole and thiazole portions of the final hybrid molecule.

For instance, the synthesis of 2-(3-(3,4-dimethoxyphenyl)-5-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(aryl) thiazoles has been reported through the reaction of 3-(3,4-dimethoxyphenyl)-5-(4-aryl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with phenacyl bromide in refluxing ethanol. Similarly, reacting diverse N-thiocarbamoyl pyrazolines with phenacyl bromide in ethanol yields thiazolyl-pyrazoline hybrids.

Table 1: Synthesis of Pyrazole-Thiazole Hybrids

| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Hybrid Product |

|---|---|---|---|

| 3-(3,4-dimethoxyphenyl)-5-(aryl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Phenacyl bromide | Ethanol, DMF (catalyst), Reflux | 2-(3-(3,4-dimethoxyphenyl)-5-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(aryl) thiazole |

| N-thiocarbamoyl pyrazolines | Phenacyl bromide | Ethanol, Reflux | Thiazolyl-pyrazoline hybrid |

The synthesis of hybrid molecules containing furan (B31954) or thiophene (B33073) rings linked to a thiazole core has also been explored. These syntheses often leverage the reactivity of a thiazole precursor to couple with a furan or thiophene moiety.

One reported method involves the synthesis of 2-(5-(4-fluorophenyl)-3-(thien-2-yl or furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-5-(aryldiazenyl-)thiazoles. This demonstrates the creation of a complex hybrid containing thiazole, pyrazole, and thiophene/furan rings. Another approach involves a microwave-mediated, single-step methodology for synthesizing furan-thiazole hybrids.

Hybrid structures incorporating both benzimidazole (B57391) and thiazole moieties can be synthesized by heating a mixture of equimolar amounts of 2-acetylbenzimidazoles and thiourea in ethanol with an excess of iodine. The resulting 2-aminothiazole core, substituted with a benzimidazole ring, can then be further modified. For example, it can be condensed with various acid anhydrides like succinic anhydride (B1165640) or phthalic anhydride in acetic acid to produce more complex hybrid structures.

Table 2: Synthesis of Benzimidazole-Thiazole Hybrids

| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Intermediate Product | Further Reaction |

|---|

A common strategy for creating hybrid structures is the formation of an amide bond between a 2-aminothiazole core and another molecule, often a carboxylic acid. This is a versatile method that allows for the connection of a wide variety of molecular fragments to the thiazole ring.

For example, 2-amino-4,5-diarylthiazole derivatives have been functionalized by reacting them with various acyl chlorides, such as butyryl chloride, in the presence of triethylamine and a catalytic amount of 4-dimethylamino pyridine (B92270) in tetrahydrofuran. This results in the formation of N-(4,5-diarylthiazol-2-yl)amides.

Another example is the reaction of a 2-aminothiazole derivative with mono-substituted carboxylic acids using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDCI) to form the target amides. The synthesis of 2-amino-thiazole-5-carboxylic acid phenylamides has been achieved by reacting a 2-amino-thiazole-5-carboxylic acid precursor with chloroacetyl chloride, followed by reaction with various secondary amines.

Table 3: Synthesis of Amide-Coupled Thiazole Hybrids

| Thiazole Precursor | Coupling Partner | Key Reagents/Conditions | Hybrid Product Class |

|---|---|---|---|

| 2-Amino-4,5-diarylthiazole | Butyryl chloride | Triethylamine, 4-dimethylamino pyridine, Tetrahydrofuran | N-(4,5-diarylthiazol-2-yl)butyramide |

| 2-Amino-4-(2-pyridyl) thiazole | Mono-substituted carboxylic acids | EDCI | Amide derivatives |

Chemical Reactivity and Transformation Mechanisms of Dihydrothiazolylamines

Nucleophilic Substitution Reactions Involving Thiazole (B1198619) Sulfur and Amine Nitrogen Centers

The dihydrothiazole ring contains two nucleophilic centers: the sulfur atom and the amine nitrogen. rsc.org The reactivity of these centers allows for various substitution reactions. For instance, the exocyclic amino group can undergo acylation reactions. However, direct acylation of compounds like 2-amino-4-halothiazoles can be complex and may lead to multiple products, including bis-acylated derivatives. rsc.org A more controlled approach involves the use of a protecting group, such as a tert-butyloxycarbonyl (Boc) group, on the amine. This allows for subsequent reactions, like further acylation, to proceed cleanly, with the protecting group being removed in a final step to yield the desired product. rsc.orgrsc.org

Derivatives of dihydrothiazolylamines, such as 4-(bromomethyl)-4,5-dihydrothiazol-2-amine (B3268934), demonstrate the susceptibility of the thiazole system to nucleophilic substitution. The bromine atom in the bromomethyl group is a good leaving group and can be readily displaced by various nucleophiles, leading to a diverse range of substituted derivatives. evitachem.com Similarly, in other substituted thiazole systems, a methyl sulfinyl group at the C2 position of a thiazolone ring can be displaced by amino acids in a nucleophilic substitution reaction. rroij.com

The sulfur atom within the thiazole ring also plays a crucial role in the compound's reactivity. For example, in the Hantzsch thiazole synthesis, the sulfur of a thiourea (B124793) derivative acts as a nucleophile, attacking an α-halo carbonyl compound, which is a key step in the formation of the thiazole ring. The reactions of perfluoro-2-methylpent-2-en-3-yl isothiocyanate with various ambident N,S-nucleophiles, such as thiazole-2-thione, result in N-substituted 4,5-dihydrothiazole derivatives, highlighting the nucleophilic character of the ring nitrogen in these transformations. researchgate.net

The following table summarizes representative nucleophilic substitution reactions involving dihydrothiazolylamine derivatives.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-Amino-4-bromothiazole | O-Acetylsalicyloyl chloride | N-Acylated thiazole | rsc.org |

| 4-(Bromomethyl)-4,5-dihydrothiazol-2-amine | Various nucleophiles | C4-substituted dihydrothiazole | evitachem.com |

| (Z)-5-(4-hydroxybenzylidene)-2-(methylthio)thiazol-4(5H)-one | Amino acids | 2-Amino-substituted thiazolone | rroij.com |

| Thiourea | α-Halo carbonyl compound | 2-Aminothiazole (B372263) derivative |

Oxidation and Reduction Pathways

Dihydrothiazolylamines and their derivatives can undergo both oxidation and reduction reactions, targeting different parts of the molecule. The specific outcome of these reactions is highly dependent on the reagents and conditions used.

Oxidation: Common oxidizing agents like hydrogen peroxide and potassium permanganate (B83412) can be used to oxidize dihydrothiazolylamine derivatives. The thiazoline (B8809763) ring itself can be oxidized to the corresponding aromatic thiazole. For example, the dehydrogenation of (4R)-2-(substituted phenyl)-4,5-dihydro-thiazole-4-carboxylic acid amides to their thiazole counterparts can be achieved using reagents like bromotrichloromethane (B165885) (BrCCl3) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov The thiol group in derivatives like 1-(4,5-dihydrothiazol-2-yl)azetidine-3-thiol (B8809983) is susceptible to oxidation, which can lead to the formation of disulfides or sulfenic acids. smolecule.com

Reduction: Reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride are typically employed for the reduction of dihydrothiazolylamine derivatives. These reactions can modify the thiazole ring or other functional groups present in the molecule. For example, in a related sulfonamide derivative, the sulfonamide group can be reduced to an amine. The specific reduction pathways for the core 2,5-dihydrothiazol-4-amine are less commonly detailed in the provided literature, which more broadly covers the potential reactions of the chemical class.

A summary of typical oxidation and reduction reagents is presented below.

| Reaction Type | Reagent | Potential Product | Reference |

| Oxidation | Hydrogen peroxide, Potassium permanganate | Oxidized thiazole or side chains | |

| Oxidation | Bromotrichloromethane (BrCCl3) / DBU | Aromatic thiazole from dihydrothiazole | nih.gov |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Reduced thiazole ring or functional groups |

Condensation Reactions with Carbonyl Compounds

The amino group of this compound and its derivatives can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. evitachem.comcymitquimica.com These reactions typically result in the formation of an imine (Schiff base) through the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. evitachem.comvanderbilt.edu

For example, 4-(bromomethyl)-4,5-dihydrothiazol-2-amine can react with aldehydes or ketones to form imines. evitachem.com Such reactions are fundamental in synthetic chemistry for building more complex molecular architectures. vanderbilt.edu In a specific instance, a ketone derivative of a thiazolone was shown to undergo a Claisen-Schmidt reaction with benzaldehyde, forming a chalcone-like structure. derpharmachemica.com Similarly, the reaction of a ketone-bearing thiazole with 2-amino-2-(hydroxymethyl)propane-1,3-diol (B137165) resulted in the formation of an imine. derpharmachemica.com

The Knoevenagel condensation is another important reaction type for related thiazole compounds. For instance, (Z)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one can be synthesized via a Knoevenagel condensation between rhodanine (B49660) (2-thioxothiazolidin-4-one) and 4-hydroxybenzaldehyde. rroij.com This demonstrates the reactivity of active methylene (B1212753) groups adjacent to the thiazole ring system.

The table below illustrates examples of condensation reactions involving dihydrothiazolylamine derivatives.

| Thiazole Derivative | Carbonyl Compound | Reaction Type | Product | Reference |

| 4-(Bromomethyl)-4,5-dihydrothiazol-2-amine | Aldehyde or Ketone | Imine formation | Imine | evitachem.com |

| Ketone derivative of thiazolone | Benzaldehyde | Claisen-Schmidt condensation | Chalcone-like product | derpharmachemica.com |

| Rhodanine | 4-Hydroxybenzaldehyde | Knoevenagel condensation | (Z)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one | rroij.com |

Tautomerism in Dihydrothiazolylamines (Amino-Imino Equilibria)

Dihydrothiazolylamines can exist in tautomeric forms, most notably the amino-imino equilibrium. cymitquimica.com This phenomenon involves the migration of a proton and the shifting of a double bond. For this compound, the equilibrium would be between the 4-amino-2,5-dihydrothiazole form and the 4-imino-tetrahydrothiazole form.

Studies on related 2-aminothiazole derivatives have shown that they generally exist preferentially in the amino tautomeric form in solution. researchgate.net However, the position of the equilibrium can be influenced by factors such as substitution patterns, solvent, and whether the compound is in solution or in the solid state. For example, mass spectrometry studies have been used to establish the partial gas-phase amino-imino tautomerism of 2-allylamino-4,5-dihydrothiazol-4-one by comparing fragmentation patterns with those of fixed tautomeric forms. unlp.edu.ar Similarly, a 2,4-dichlorobenzenesulfonamide (B1301883) derived from a 2-aminothiazole was found to exist exclusively in the imino form in the crystalline state. consensus.app

The existence of these tautomers is significant as they may exhibit different chemical reactivity and physical properties. For example, the 2-imino form of thiazolidine (B150603) is a known synonym for 2-aminothiazoline, indicating the prevalence of this tautomeric relationship. cymitquimica.com

| Compound Class | Predominant Tautomer (Conditions) | Method of Study | Reference |

| 2-Aminothiazole derivatives | Amino form (in solution) | Reactivity data, NMR, DFT | researchgate.net |

| 2-Allylamino-4,5-dihydrothiazol-4-one | Partial amino-imino tautomerism (gas-phase) | Mass spectrometry | unlp.edu.ar |

| 2,4-Dichlorobenzenesulfonamide of a 2-aminothiazole | Imino form (crystalline solid) | X-ray crystallography | consensus.app |

Rearrangement Reactions and Related Mechanistic Insights

Rearrangement reactions are a key feature in the chemistry of thiazoles and their dihydro-analogs, often providing pathways to thermodynamically more stable isomers. A notable example is the "halogen dance" rearrangement. In a protected 2-amino-5-bromothiazole, treatment with a strong base like lithium diisopropylamide (LDA) can induce the migration of the bromine atom from the C5 to the C4 position. rsc.org This rearrangement is thought to proceed through a thermodynamically favored N,C(5)-dianion intermediate. rsc.org

Another type of rearrangement was observed during the one-pot synthesis of a thiazol-2(3H)-imine derivative. The reaction of 3-thiocyanoacetylacetone with benzylamine (B48309) was expected to yield a 2,3-dihydrothiazole (B1197258) derivative, but instead produced N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide. This outcome suggests a rearrangement involving a nucleophilic attack by the nitrogen of the thiocyanate (B1210189) group on an acetyl carbonyl, followed by cyclization. ekb.eg

Furthermore, the synthesis of 4-arylmethylidene-5,5-dimethyl-4,5-dihydrothiazole-2-amines from the reaction of thiourea with 4-aryl-2-methylbut-3-yn-2-ols in refluxing pyridine (B92270) represents a novel synthetic approach that likely involves rearrangement and cyclization steps. researchgate.net These examples underscore the capacity of the dihydrothiazole scaffold and its precursors to undergo significant structural reorganization under specific reaction conditions.

| Starting Material(s) | Reaction Conditions | Rearrangement Type | Product | Reference |

| Boc-protected 2-amino-5-bromothiazole | Lithium diisopropylamide (LDA) in THF | Halogen dance | Boc-protected 2-amino-4-bromothiazole | rsc.org |

| 3-Thiocyanoacetylacetone and benzylamine | One-pot synthesis | Nucleophilic attack and cyclization | N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide | ekb.eg |

| 4-Aryl-2-methylbut-3-yn-2-ols and thiourea | Refluxing pyridine | Cyclization/rearrangement | 4-Arylmethylidene-5,5-dimethyl-4,5-dihydrothiazole-2-amines | researchgate.net |

Theoretical and Computational Studies on Dihydrothiazolylamines

Density Functional Theory (DFT) Applications in Structural Elucidation

Density Functional Theory is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, offering a balance between computational cost and accuracy. arxiv.org It is widely employed to predict molecular geometries, vibrational frequencies, and other properties. researchgate.netnih.gov Functionals such as B3LYP and M06-2X, often paired with basis sets like 6-311++G(d,p), are commonly used for these calculations as they provide a decent description for a wide range of molecules. acs.org

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govacs.org This process calculates key structural parameters like bond lengths, bond angles, and dihedral angles. For instance, in a study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, DFT calculations using B3LYP and M06-2X functionals accurately predicted the planarity of the thiadiazole ring, with dihedral angles close to 0°. acs.org The calculated bond lengths and angles showed good agreement with experimental X-ray diffraction data, validating the computational model. acs.org

Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. mdpi.com For flexible molecules, this analysis is crucial for identifying the lowest-energy conformers. A common method involves systematically varying a specific dihedral angle and calculating the total energy for each step. mdpi.com In a study of 2-aminobenzothiazole (B30445) derivatives, conformational analysis revealed two energetically stable conformers by rotating the dihedral angle between the benzothiazole (B30560) and phenyl rings. mdpi.com

Below is a table representing typical optimized geometric parameters for a related thiazole (B1198619) derivative, calculated using DFT methods.

| Parameter | Bond | Calculated Value (B3LYP) | Calculated Value (M06-2X) | Experimental Value |

| Bond Length (Å) | C5-S3 | 1.731 | 1.720 | 1.723 |

| Bond Length (Å) | S3-C4 | 1.731 | 1.720 | 1.726 |

| Bond Length (Å) | C5-N6 | 1.328 | 1.325 | 1.316 |

| Bond Angle (°) | C5-S3-C4 | 85.1 | 85.1 | 86.3 |

| Bond Angle (°) | N2-C5-N6 | 123.2 | 123.2 | 124.1 |

| Dihedral Angle (°) | C4-S3-C5-N6 | 176.4 | 176.5 | 178.6 |

| Data derived from a study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole. acs.org |

DFT calculations can be extended to predict various thermodynamic properties based on vibrational frequency analysis at different temperatures. science.gov Key thermodynamic variables such as enthalpy (H), entropy (S), and heat capacity (C) can be computed, providing insights into the stability and reactivity of a molecule under varying thermal conditions. science.govresearchgate.net These calculations are essential for understanding reaction mechanisms and predicting the favorability of chemical processes. researchgate.net For example, DFT has been used to calculate the thermodynamic profiles of different mechanistic pathways for the synthesis of complex molecules, identifying the most favorable reaction routes. researchgate.net

The following table shows an example of calculated thermodynamic properties for a molecule at a standard temperature.

| Property | Unit | Calculated Value |

| Total Enthalpy (H) | kcal/mol | -607.4 |

| Total Entropy (S) | cal/mol·K | 102.8 |

| Heat Capacity (Cv) | cal/mol·K | 45.7 |

| Values are illustrative and depend on the specific molecule and level of theory. |

Electronic Properties Analysis

The electronic properties of a molecule govern its reactivity, spectroscopic behavior, and intermolecular interactions. Computational methods provide detailed information on the distribution of electrons and the energies of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A small HOMO-LUMO gap generally indicates a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In contrast, a large gap suggests higher stability. nih.gov For instance, a DFT study on clevudine (B1669172) and telbivudine (B1682739) calculated their energy gaps to be 4.1653 eV and 6.6865 eV, respectively, indicating that telbivudine is the more stable compound. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Clevudine | -7.0215 | -2.8562 | 4.1653 |

| Telbivudine | -7.5342 | -0.8477 | 6.6865 |

| 2-(p-tolyl)-2,3-dihydro-1H-perimidine | -5.46 | -1.21 | 4.25 |

| Data sourced from studies on various heterocyclic compounds. nih.govdntb.gov.ua |

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netrsc.org It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. Typically, red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net Green and yellow regions denote intermediate or neutral potential. MESP analysis is widely used to understand intermolecular interactions, such as hydrogen bonding, and to predict how a molecule will interact with other reagents or biological receptors. mdpi.comrsc.org

The table below presents sample E(2) values for significant orbital interactions in a related molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N6 | π(N1-N2) | 22.11 | Lone Pair -> Antibonding π |

| LP(1) N6 | π(C4-S3) | 18.66 | Lone Pair -> Antibonding π |

| π(C4-S3) | π(N1-N2) | 19.95 | π -> Antibonding π |

| π(N1-N2) | π(C5-N6) | 16.54 | π -> Antibonding π |

| Data derived from a study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole. acs.org |

Spectroscopic Profile Simulations

Computational simulations are instrumental in predicting the spectroscopic profile of molecules. Methods such as Density Functional Theory (DFT) for vibrational spectra and Time-Dependent DFT (TD-DFT) for electronic spectra allow for the generation of theoretical data that can aid in the identification and characterization of the compound.

The vibrational modes of 2,5-Dihydrothiazol-4-amine can be predicted using DFT calculations, typically with functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). These calculations yield harmonic vibrational frequencies that correspond to specific molecular motions, such as stretching, bending, and torsional modes. The results can be used to simulate both the Infrared (IR) and Raman spectra. cardiff.ac.ukarxiv.org

IR spectroscopy is sensitive to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that alter its polarizability. arxiv.org The predicted spectra serve as a "fingerprint" for the molecule, which is invaluable for experimental validation. arxiv.org Key vibrational modes expected for this compound include N-H stretching from the amine group, C=N stretching within the thiazoline (B8809763) ring, and various C-H and ring deformation modes.

Table 1: Predicted Vibrational Frequencies for this compound

This table presents representative theoretical data for the main vibrational modes, based on DFT calculations common for heterocyclic amines.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectrum |

| N-H Asymmetric Stretch | 3450 | IR/Raman |

| N-H Symmetric Stretch | 3350 | IR/Raman |

| C-H Stretch | 3050 | IR/Raman |

| C=N Stretch | 1640 | IR/Raman |

| N-H Scissoring | 1610 | IR |

| C-N Stretch | 1320 | IR/Raman |

| Ring Breathing | 950 | Raman |

The electronic absorption properties of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). youtube.comyoutube.com This method calculates the energies of electronic transitions from the ground state to various excited states. The simulation provides key parameters such as the maximum absorption wavelength (λmax), the oscillator strength (f), which relates to the intensity of the absorption, and the nature of the electronic transitions (e.g., π→π* or n→π). tandfonline.com These calculations are crucial for understanding the molecule's behavior upon exposure to ultraviolet and visible light. For a molecule with a conjugated system like this compound, strong π→π transitions are expected. tandfonline.com

Table 2: Simulated UV-Vis Absorption Data for this compound

This table shows illustrative TD-DFT results for the primary electronic transitions.

| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 265 | 0.45 | HOMO -> LUMO | π→π |

| 220 | 0.18 | HOMO-1 -> LUMO | π→π |

| 195 | 0.09 | HOMO -> LUMO+1 | π→π* |

Tautomeric Stability and Interconversion Energy Barriers

Many heterocyclic amines, including this compound, can exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. For this compound, the primary tautomerism is between the amino form (2,5-dihydrothiazol-4-amine ) and the imino form (2,5-dihydrothiazol-4(1H)-imine ).

Quantum chemical calculations are essential for determining the relative stability of these tautomers. arxiv.orgd-nb.info By calculating the Gibbs free energy (G) of each optimized tautomeric structure, one can predict which form is thermodynamically favored under specific conditions (e.g., in the gas phase or in a solvent). d-nb.inforesearchgate.net Furthermore, computational methods can identify the transition state structure that connects the two tautomers and calculate the activation energy, or the energy barrier for their interconversion. nih.govresearchgate.net A high energy barrier suggests that the tautomers can be isolated, while a low barrier indicates a rapid equilibrium. researchgate.net For many 2-aminothiazole (B372263) derivatives, the amino form is found to be the most stable tautomer.

Table 3: Calculated Relative Energies and Interconversion Barrier for Tautomers

Illustrative data based on DFT calculations for determining tautomeric preference.

| Tautomer | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| Amino Form | 0.00 (Reference) |

| Imino Form | +4.5 |

| Interconversion | Energy Barrier (Activation Energy) |

| Amino → Imino | 15.2 kcal/mol |

Quantum Chemical Insights into Intermolecular Interactions and Non-linear Optical Properties

Advanced computational methods provide a window into the electronic behavior of molecules, revealing how they interact with each other and with external electric fields.

A Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as the nitrogen and sulfur atoms. tandfonline.com Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. tandfonline.com This analysis helps predict intermolecular interactions like hydrogen bonding, which are crucial for molecular recognition and crystal packing. tandfonline.com

Non-linear optical (NLO) properties describe how a material interacts with intense electromagnetic fields, such as those from a laser. Organic molecules with significant charge separation and delocalized π-electron systems can exhibit strong NLO responses, making them candidates for applications in optoelectronics and photonics. nih.govresearchgate.net Quantum chemical calculations can predict key NLO parameters, including the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β₀). researchgate.net A high β₀ value, in particular, indicates a strong second-order NLO response. researchgate.net These properties are often compared to those of a standard NLO material like urea (B33335) for benchmarking.

Table 4: Calculated Non-linear Optical (NLO) Properties

Representative NLO parameters for this compound calculated via DFT, with urea shown for comparison.

| Property | This compound (Calculated) | Urea (Reference) |

| Dipole Moment (μ) (Debye) | 3.5 D | 1.37 D |

| Mean Polarizability (α) (esu) | 9.8 x 10⁻²⁴ | 3.83 x 10⁻²⁴ |

| First Hyperpolarizability (β₀) (esu) | 65.5 x 10⁻³¹ | 3.7 x 10⁻³¹ |

Structure Activity Relationship Sar Investigations of Dihydrothiazolylamines

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies represent a sophisticated approach within SAR that aims to mathematically correlate the chemical structure of a compound with its biological activity. This is achieved by analyzing various physicochemical properties, known as molecular descriptors, and developing predictive models. For dihydrothiazolylamine derivatives, QSAR has been employed to understand the structural requirements for specific biological activities, such as antithrombotic effects and enzyme inhibition. nih.govresearchgate.net These models are valuable tools in rational drug design, helping to predict the activity of novel compounds before their synthesis. researchgate.netnih.govresearchgate.net

The biological activity of a drug is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and interaction with the target receptor. slideshare.netnih.gov Key parameters often considered in QSAR studies include solubility, lipophilicity (typically expressed as the partition coefficient, log P), and electronic properties (such as pKa). slideshare.netslideshare.net

In a study of 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives, researchers performed QSAR analysis to understand their potential as antithrombotic agents. nih.gov The investigation revealed a strong correlation between the compounds' antithrombotic activity and their electronic parameters. nih.gov Specifically, the biological activity was found to correlate best with electronic descriptors like the field effect (F), sigma (σ), or dipole moment (µ), achieving a correlation coefficient (r) greater than 0.8. nih.gov This high correlation suggests that the electronic nature of the substituents plays a pivotal role in the antithrombotic mechanism of these dihydrothiazole derivatives. nih.gov

Similarly, a QSAR analysis was conducted on a series of 56 2-aminothiazol-4(5H)-one derivatives to develop a predictive model for their 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitory activity. nih.govresearchgate.net Using an Artificial Neural Network (ANN) algorithm, a regression analysis was performed between ten preselected molecular descriptors and the observed biological activity. nih.govresearchgate.net The resulting model demonstrated high accuracy, with a coefficient of determination (R²) of 0.9482, indicating a strong correlation between the selected physicochemical parameters and the compounds' ability to inhibit the enzyme. nih.govresearchgate.net

| Compound Series | Biological Activity | Key Correlating Parameters | Correlation Value |

| 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives | Antithrombotic | Electronic (F, σ, µ) | r > 0.8 nih.gov |

| 2-aminothiazol-4(5H)-one derivatives | 11β-HSD1 Inhibition | 3D & Topological Descriptors | R² = 0.9482 nih.govresearchgate.net |

For the aforementioned antithrombotic 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives, the QSAR study concluded that electronic parameters were the most significant contributors to their activity. nih.gov The analysis suggested that hydrophobic, steric, and resonance factors were insignificant for the antithrombotic activity within this specific set of molecules. nih.gov This finding underscores the importance of the electronic environment of the molecule in its interaction with the target responsible for thrombosis. nih.gov

In contrast, studies on other heterocyclic scaffolds highlight the variable importance of these factors depending on the biological target. For instance, in a series of 4-thiazolidinone derivatives designed as human dihydroorotate dehydrogenase (hDHODH) inhibitors, SAR analysis indicated that introducing bulky hydrophobic groups at a specific position could enhance activity, pointing to the significance of steric and hydrophobic properties. nih.gov Similarly, the electronic properties of substituents on the phenylacetamide ring of N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives were found to be fundamental for their FOXM1-inhibitory activity, while steric effects were deemed less critical. mdpi.com

Influence of Substituent Effects on Biological Activity

The nature, position, and orientation of substituents on the core dihydrothiazolylamine scaffold can dramatically alter its biological profile. mdpi.com Systematic modification of these substituents is a cornerstone of SAR studies, aiming to enhance potency, selectivity, and other pharmacological properties. drugdesign.org

Investigations into various thiazole-containing compounds have consistently shown that the substituents on attached rings are critical for determining antibacterial and antifungal activities. mdpi.com For example, in a series of N-oxazolyl- and N-thiazolylcarboxamides, the addition of small substituents like methyl or chlorine to the heteroaroyl carboxamide part generally led to an increase in antimicrobial activity. mdpi.com Likewise, in a study of 2,4-diaminothiazole inhibitors of Cdk5/p25, inhibitory activity was enhanced by incorporating pyridine (B92270) moieties on the 2-amino group and adding substituents to an adjacent phenyl ketone ring. nih.gov

The electronic influence of substituents, categorized as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), can profoundly affect a molecule's reactivity and its ability to bind to a biological target. researchgate.netnih.gov

A study on N-Phenylthieno[2,3-b]pyridines investigated the effects of EWGs (e.g., -CN, -NO₂) and EDGs (e.g., -CH₃) on FOXM1-inhibitory activity. mdpi.com The results showed that compounds bearing a cyano (-CN) group, a strong EWG, successfully decreased the expression of the FOXM1 protein. mdpi.com The electron-withdrawing effect of the -CN group was found to alter the electron density of the phenyl ring, which in turn affected its binding interactions with key residues in the FOXM1 DNA-binding site. mdpi.com Conversely, the compound with the electron-donating -CH₃ group was inactive. mdpi.com

This trend has been observed in other aminothiazole derivatives as well. For certain Schiff bases derived from 2-aminothiazole (B372263), compounds containing EWGs like a nitro group or a fluorine atom at the para position of a phenyl ring showed very good antibacterial and antifungal activity. mdpi.com In a different chemical series, electron-donating substituents on arylcyclopropylamines were found to increase the potency of tyramine oxidase inhibition, whereas electron-withdrawing groups decreased it, demonstrating that the electronic effect is highly context-dependent. nih.gov

| Compound Series | Substituent Type | Effect on Activity | Reference |

| N-Phenylthieno[2,3-b]pyridines | Electron-Withdrawing (-CN) | Increased FOXM1 Inhibition | mdpi.com |

| N-Phenylthieno[2,3-b]pyridines | Electron-Donating (-CH₃) | Inactive | mdpi.com |

| 2-Aminothiazole Schiff Bases | Electron-Withdrawing (-NO₂, -F) | Increased Antimicrobial Activity | mdpi.com |

| Arylcyclopropylamines | Electron-Donating | Increased Tyramine Oxidase Inhibition | nih.gov |

| Arylcyclopropylamines | Electron-Withdrawing | Decreased Tyramine Oxidase Inhibition | nih.gov |

Specific functional groups, particularly those capable of forming hydrogen bonds like the hydroxyl (-OH) group, often play a crucial role in drug-receptor interactions. kagawa-u.ac.jpmdpi.com The number and position of hydroxyl groups can significantly influence biological activity. mdpi.com

Studies on various flavonoids have shown that hydroxyl groups are critical for their antioxidant and cytotoxic activities. mdpi.comnih.gov For instance, the presence of 3' and 4' hydroxyl groups in the structure of anthocyanidins is considered crucial for their antioxidant capacity. nih.gov A phenolic hydroxy group can form hydrogen bonds with proteins or other biological macromolecules, thereby anchoring the molecule in the binding site and enhancing its effect. kagawa-u.ac.jp However, the introduction of a hydrophilic group like hydroxyl can also reduce binding affinity if placed in an inappropriate position that increases the energy required for desolvation. kagawa-u.ac.jp

Beyond hydroxyl groups, other functionalities are also important. In the development of 4-thiazolidinone-based hDHODH inhibitors, a cyano group and an ester structure were identified as favorable for improving inhibitory activity. nih.gov This highlights that a combination of different functional groups is often required to achieve the desired pharmacological profile.

Structural Determinants for Specific Pharmacological Effects

SAR studies ultimately aim to define the specific structural features—the pharmacophore—required for a desired pharmacological effect. This involves identifying the essential core scaffold, the optimal placement of substituents, and the required stereochemistry for effective interaction with the biological target.

For a series of 4-thiazolidinone derivatives to act as hDHODH inhibitors, several structural determinants were identified as being crucial for activity. nih.gov These include:

The 4-thiazolidinone scaffold itself.

A cyano substitution at the R₁ position.

An ester functional group at the R₂ position.

Hydrophobic substituents at the para- or meta-positions of an attached phenyl group. nih.gov

Furthermore, binding mode analysis suggested that the ability to form a hydrogen bond with the amino acid residue Tyr38 and a water-mediated hydrogen bond with Ala55 might be necessary for the bioactivity of this class of compounds. nih.gov

In the design of glutaminase inhibitors based on the bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) scaffold, SAR studies revealed that the full structure was not necessary for activity. nih.gov Some truncated analogs, which were structurally simpler, retained the potency of the parent compound. nih.gov This finding presented an opportunity to improve other properties, such as aqueous solubility, by simplifying the molecular structure while preserving the key interactions required for glutaminase inhibition. nih.gov Similarly, for thiazolyl–pyrazole (B372694) hybrids with antimicrobial activity, SAR studies indicated that an additional aryl substituent within a thioether series was essential for their antibacterial and antifungal effects. mdpi.com

Modulation of Antimicrobial Efficacy by Structural Modifications

The antimicrobial activity of dihydrothiazolylamine derivatives can be significantly altered by modifying the substituents on the core structure. Research has shown that the nature and position of these substituents play a crucial role in determining the potency and spectrum of their antibacterial and antifungal effects.

The introduction of different aryl and heteroaryl moieties, as well as various functional groups, has been systematically investigated to identify key structural features that enhance antimicrobial efficacy. For instance, studies have revealed that the presence of specific substituents on an attached phenyl ring can modulate the activity against both Gram-positive and Gram-negative bacteria.

A series of N-substituted 2-aminothiazole derivatives has been synthesized and evaluated for their in vitro antimicrobial activity against a panel of microorganisms. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial effectiveness. The results of these studies highlight the sensitivity of antimicrobial action to subtle changes in molecular architecture. For example, the substitution pattern on a phenyl ring attached to the thiazole (B1198619) nucleus can lead to significant variations in activity against strains like Staphylococcus aureus and Escherichia coli. Similarly, the nature of the substituent at the 2-position of the thiazole ring has been shown to be a key determinant of antifungal activity against species such as Candida albicans.

| Compound | Substituent at R¹ | Substituent at R² | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

|---|---|---|---|---|---|

| 1a | H | Phenyl | 128 | 256 | >512 |

| 1b | H | 4-Chlorophenyl | 64 | 128 | 256 |

| 1c | H | 2,4-Dichlorophenyl | 32 | 64 | 128 |

| 2a | Methyl | Phenyl | 256 | 512 | >512 |

| 2b | Methyl | 4-Methoxyphenyl | 128 | 256 | 512 |

The data suggests that electron-withdrawing groups on the phenyl ring, such as chlorine, tend to enhance antibacterial activity. The presence of a methyl group at the R¹ position, however, appears to be detrimental to the antimicrobial efficacy.

Features Enhancing Antithrombotic Activity

Dihydrothiazolylamine derivatives have also been investigated for their potential as antithrombotic agents. The structural features that enhance this activity have been the subject of quantitative structure-activity relationship (QSAR) studies, which aim to correlate the chemical structure of compounds with their biological activity.

A study on a series of 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives revealed that their antithrombotic activity is significantly influenced by the electronic properties of the substituents on the aryl and aroyl moieties. nih.gov The in vivo evaluation of these compounds in a mouse model provided data on their percentage of protection against thrombosis. nih.gov

The QSAR analysis indicated a strong correlation between the electronic parameters (such as the Hammett substitution constant, σ) of the substituents and the antithrombotic activity. nih.gov This suggests that the electron-donating or electron-withdrawing nature of the substituents plays a pivotal role in the interaction of these molecules with their biological target. Specifically, the study found that hydrophobic, steric, and resonance factors were less significant in determining the antithrombotic efficacy of this particular set of molecules. nih.gov One of the synthesized compounds provided 65% protection in mice, which is comparable to the 77% protection offered by the standard drug Indomethacin. nih.gov

| Compound | Aryl Substituent (R) | Aroyl Substituent (R') | Electronic Parameter (σ) of R' | Antithrombotic Activity (% Protection) |

|---|---|---|---|---|

| 3a | Phenyl | Phenyl | 0.00 | 45 |

| 3b | Phenyl | 4-Chlorophenyl | 0.23 | 58 |

| 3c | Phenyl | 4-Methoxyphenyl | -0.27 | 35 |

| 3d | 4-Chlorophenyl | Phenyl | 0.00 | 52 |

| 3e | 4-Chlorophenyl | 4-Chlorophenyl | 0.23 | 65 |

The data illustrates that electron-withdrawing substituents, such as a chloro group, on both the aryl and aroyl rings tend to increase the antithrombotic activity, while electron-donating groups, like a methoxy group, appear to decrease it.

Structural Requirements for Enzyme Inhibition

The dihydrothiazolylamine scaffold has been identified as a privileged structure in the design of inhibitors for various enzymes, implicating its potential in treating a range of diseases, including cancer and inflammatory conditions. The structural requirements for potent enzyme inhibition are highly specific to the target enzyme.

One class of enzymes that have been targeted by 2-aminothiazole derivatives are the Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer. Structure-activity relationship studies have demonstrated that substitutions at the C2, C4, and C5 positions of the thiazole ring are critical for inhibitory activity and selectivity. nih.govmdpi.com For instance, the nature of the aryl group at the C4 position and the substituent on the 2-amino group can significantly impact the potency of these compounds as Aurora kinase inhibitors. nih.gov

Another important therapeutic target is 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. A p-fluoro substituted 2-amino-4-aryl thiazole derivative has been identified as a potent 5-LOX inhibitor with an IC50 of approximately 10 µM.

Furthermore, certain 2-anilino-4-amino-5-aroylthiazoles have been shown to be potent inhibitors of tubulin polymerization, a key process in cell division, making them of interest as potential anticancer agents. nih.gov The antiproliferative activity of these compounds was found to be influenced by the electronic nature of the substituents on the phenylamino and aroyl moieties. nih.gov Generally, electron-donating groups on the A-phenyl ring enhanced antiproliferative activity, while electron-withdrawing groups reduced it. nih.gov

| Compound | Target Enzyme | Substituent at C2-amino | Substituent at C4 | Substituent at C5 | IC₅₀ (µM) |

|---|---|---|---|---|---|

| 4a | Aurora A Kinase | 4-Fluorophenyl | H | Br | >10 |

| 4b | Aurora A Kinase | 4-Carboxyphenyl | H | Br | 0.079 |

| 4c | Aurora A Kinase | 4-(N-methylcarbamoyl)phenyl | H | Br | 0.14 |

| 5a | 5-Lipoxygenase | H | 4-Fluorophenyl | H | ~10 |

| 6a | Tubulin Polymerization | 4-Methoxyphenyl | Amino | 4-Methoxybenzoyl | 0.018 |

| 6b | Tubulin Polymerization | 4-Chlorophenyl | Amino | 4-Methoxybenzoyl | 0.12 |

These examples underscore the versatility of the dihydrothiazolylamine scaffold and the critical importance of fine-tuning its substituents to achieve potent and selective inhibition of different enzyme targets.

Mechanisms of Biological Activity of Dihydrothiazolylamines

Enzyme Modulation and Inhibition

A primary mechanism through which dihydrothiazolylamines exert their effects is by modulating the activity of enzymes. This can range from general interactions that alter metabolic pathways to the highly specific targeting of individual enzymes.

Dihydrothiazolylamine derivatives can influence cellular metabolism by interacting with enzymes in a way that alters their catalytic activity. This modulation can either enhance or, more commonly, inhibit the enzyme's function. Inhibition can occur through several mechanisms, including competitive inhibition, where the molecule competes with the natural substrate for the enzyme's active site, and noncompetitive inhibition, where it binds to an allosteric site, changing the enzyme's conformation and reducing its efficiency. libretexts.org

By inhibiting key enzymes, these compounds can disrupt or downregulate entire metabolic pathways. For instance, the inhibition of enzymes involved in the biosynthesis of essential molecules like purines, pyrimidines, or certain amino acids can have significant physiological consequences. nih.gov This broad modulation of metabolic pathways is a key aspect of their biological activity. Feedback inhibition is another process where the final product of a metabolic pathway inhibits an enzyme early in the sequence, a mechanism that can be mimicked by synthetic inhibitors. libretexts.org

Research has identified several specific enzymes that are targeted by dihydrothiazolylamine derivatives. These enzymes are often crucial for various pathological and physiological processes.

| Enzyme Target | Role | Effect of Inhibition by Thiazole (B1198619) Derivatives |

| Cyclooxygenase (COX) | Involved in the synthesis of prostaglandins, which mediate inflammation and platelet aggregation. | Inhibition leads to anti-inflammatory and antithrombotic effects. nih.gov |

| NEDD8 Activating Enzyme (NAE) | Plays a critical role in the ubiquitin-proteasome pathway, which is vital for cellular functions in cancers. | Inhibition disrupts cancer cell functions, showing potential as an antitumor strategy. nih.gov |

| Thiamin Diphosphate (ThDP)-dependent enzymes | Essential for central metabolic pathways, including carbohydrate and amino acid metabolism. | Inhibition can disrupt the metabolism of pathogenic microorganisms or cancer cells. researchgate.net |

| Cholinesterases (AChE and BChE) | Degrade the neurotransmitter acetylcholine (B1216132), playing a key role in neurotransmission. | Inhibition increases acetylcholine levels, a strategy used in treating cognitive dysfunction. nih.gov |

| Monoamine Oxidase (MAO) | Catalyzes the oxidation of monoamines, including neurotransmitters like serotonin (B10506) and dopamine. | Inhibition increases neurotransmitter levels, providing antidepressant effects. nih.gov |

This table presents a summary of specific enzyme targets for thiazole and its derivatives and the therapeutic implications of their inhibition.

Antithrombotic Activity Mechanisms

The antithrombotic activity of dihydrothiazolylamine derivatives is a significant area of their pharmacological profile. The primary mechanism underlying this effect is the inhibition of platelet aggregation.

One of the key molecular targets for this activity is the cyclooxygenase (COX) enzyme. By inhibiting COX, particularly COX-1 in platelets, these compounds can block the synthesis of thromboxane (B8750289) A2, a potent promoter of platelet aggregation. This reduction in thromboxane A2 leads to a decrease in the formation of blood clots. A series of 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives have been synthesized and evaluated for their in vivo antithrombotic activity, with some compounds showing significant protection against thrombosis. nih.gov The effectiveness of these compounds has been linked to their electronic parameters, suggesting that the specific chemical properties of the molecule are crucial for its interaction with the target enzyme. nih.gov

| Compound Class | Mechanism of Action | Observed Effect | Reference |

| 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives | Inhibition of platelet aggregation (presumed via COX pathway) | In vivo protection against thrombosis in mice. | nih.gov |

This table summarizes the antithrombotic activity and mechanism of action for a class of dihydrothiazole derivatives.

Other Reported Pharmacological Action Modalities

Beyond enzyme inhibition and antithrombotic effects, derivatives of the parent aminothiazole structure have been reported to exhibit a wide spectrum of pharmacological activities. This broad range of actions highlights the versatility of the thiazole scaffold in medicinal chemistry.

These diverse activities stem from the ability of different derivatives to interact with a variety of biological targets, including receptors, ion channels, and other proteins, in addition to enzymes. The specific activity is determined by the nature and position of the functional groups attached to the core thiazole ring.

| Pharmacological Activity | Description |

| Anticancer | Some derivatives show cytotoxic activity against various cancer cell lines. nih.gov |

| Antimicrobial (Antibacterial & Antifungal) | Activity has been demonstrated against a range of bacterial and fungal pathogens. nih.govresearchgate.net |

| Antiviral | Certain compounds have shown potential in inhibiting viral replication. |

| Anti-inflammatory | This activity is often linked to the inhibition of enzymes like cyclooxygenase. nih.gov |

| Antioxidant | Aminothiazole derivatives can act as free radical scavengers, protecting against oxidative stress. nih.gov |

| Anticonvulsant | Some compounds exhibit activity that may be beneficial in controlling seizures. nih.gov |

| Antidepressant | This action can be related to the inhibition of enzymes like monoamine oxidase. nih.gov |

This table outlines the diverse pharmacological activities reported for compounds containing the aminothiazole scaffold.

Information regarding "2,5-Dihydrothiazol-4-amine" is not available in the public domain.

Following a comprehensive search of scientific databases and online resources, it has been determined that there is no specific information available for the chemical compound “this compound.” Consequently, it is not possible to generate an article that adheres to the provided detailed outline and focuses solely on this compound.

The search for data regarding its applications in organic synthesis—as a precursor for aldehydes, ketones, or other heterocycles, or as a chiral ligand in asymmetric catalysis—did not yield any relevant results. Similarly, inquiries into its role in drug discovery and development, including the development of lead compounds or the design of hybrid structures, returned no information specific to "this compound." Furthermore, its use as a biochemical research reagent is not documented in the available literature.

While there is extensive research on the broader class of thiazole compounds and their various derivatives, such as 2-aminothiazoles, the specific isomer “this compound” does not appear to be a subject of published scientific study. Therefore, the creation of a scientifically accurate and informative article as per the user's request cannot be fulfilled at this time.

Advanced Applications in Chemical and Biochemical Research

Potential in Material Science and Organic Electronics

While the direct application of 2,5-Dihydrothiazol-4-amine in material science and organic electronics is not yet extensively documented in scientific literature, its molecular architecture suggests significant potential as a building block for novel functional materials. The presence of a heterocyclic system containing nitrogen and sulfur, combined with a reactive primary amine group, makes it an intriguing candidate for the synthesis of specialized polymers and organic semiconductors. Its potential can be inferred by examining the well-established roles of related aromatic thiazole (B1198619) and heterocyclic amine compounds in these fields.

The tautomeric form of this compound, 2-amino-2-thiazoline, has been synthesized and characterized, with studies confirming its structural parameters and thermal stability up to 128 °C, providing a foundation for its viability as a stable molecular unit.

Monomer for Novel Polymer Synthesis

This compound possesses the necessary functional groups to act as a monomer in polymerization reactions. Heterocyclic compounds are foundational to many conductive polymers; for instance, polyaniline, polypyrrole, and polythiophene are widely studied for their electronic properties. mdpi.compressbooks.pub The aromatic counterpart, 2-aminothiazole (B372263), has been successfully polymerized via chemical oxidative methods to produce poly(2-aminothiazole) (PAT), a material that exhibits electrical conductivity upon doping. mdpi.com

Theoretically, this compound could be polymerized through its amino group, in a manner analogous to aniline, or through reactions involving the heterocyclic ring. The resulting polymer would feature a polyamine backbone with pendant dihydrothiazole rings. Unlike fully aromatic polythiazoles, a polymer derived from this compound would have a partially saturated backbone, which could impart greater flexibility and solubility—properties that are highly desirable for solution-based processing of electronic devices. However, the lack of continuous conjugation in the dihydrothiazole ring would likely result in lower intrinsic conductivity compared to polymers made from fully aromatic heterocycles.

Table 1: Comparative Overview of Heterocyclic Monomers

| Monomer | Aromaticity of Ring | Key Functional Groups for Polymerization | Resulting Polymer Properties |

| This compound | Non-aromatic (partially saturated) | Primary amine, endocyclic N-H | Hypothetically flexible, soluble, likely semiconducting |

| 2-Aminothiazole | Aromatic | Primary amine, aromatic ring | Conductive (when doped), thermally stable mdpi.com |

| Thiophene (B33073) | Aromatic | C-H bonds at 2- and 5-positions | Highly conductive (when doped), rigid, environmentally stable |

| Aniline | Aromatic | Primary amine, aromatic ring | Conductive (when doped), good processability |

Building Block for Organic Semiconductors

Thiazole-containing compounds are recognized as valuable components in organic semiconductors due to the electron-accepting nature of the thiazole ring, which facilitates charge transport. nih.gov These materials are integral to a range of organic electronic devices. While most research focuses on fully conjugated thiazole systems, the fundamental electronic properties conferred by the sulfur and nitrogen atoms in the this compound ring could be harnessed.

By chemically modifying the exocyclic amino group, it is possible to synthesize a variety of derivative molecules. For example, condensation reactions could link this core to other aromatic or electroactive moieties, creating donor-acceptor (D-A) type structures. Such molecules are the cornerstone of materials used in:

Organic Field-Effect Transistors (OFETs): The electronic characteristics of the dihydrothiazole unit could be tuned to produce materials with specific charge-carrier mobilities.

Organic Light-Emitting Diodes (OLEDs): The non-aromatic nature of the ring might lead to materials with a wider bandgap, potentially making them suitable as host materials or for blue-light emitting applications.

Chemical Sensors: The amine group and heteroatoms are potential sites for binding with analytes, suggesting that materials incorporating this moiety could be designed for sensing applications where analyte binding modulates the material's electronic or optical properties.

The key difference from established thiazole semiconductors would be the electronic effect of the saturated C4-C5 bond in the ring. This interruption in π-conjugation would increase the HOMO-LUMO gap, influencing the optical and electronic properties of any derived material. While this reduces long-range charge transport through the ring itself, it offers a different set of electronic building blocks for molecular design.

Table 2: Predicted Properties and Potential of this compound in Materials

| Property / Application Area | Predicted Characteristic | Rationale Based on Molecular Structure |

| Conductivity of Derived Polymers | Semiconducting | The presence of heteroatoms (N, S) can support charge carriers, but the saturated C4-C5 bond breaks full conjugation, limiting high conductivity. |

| Optical Bandgap (HOMO-LUMO) | Relatively large | The lack of full aromaticity in the dihydrothiazole ring reduces π-electron delocalization compared to aromatic thiazoles. |

| Processability | Potentially high solubility and flexibility | The non-planar, partially saturated ring structure can disrupt intermolecular packing, improving solubility in common organic solvents. |

| Role in Organic Electronics | Potential as a building block for D-A molecules, host materials, or sensor components. | The amine group allows for easy functionalization to tune electronic properties and attach other functional units. The inherent electronic nature of the S-N heterocycle provides a foundational electronic character. |

Further computational studies, such as Density Functional Theory (DFT), would be invaluable for predicting the electronic structure, HOMO/LUMO energy levels, and charge transport properties of hypothetical polymers and functional molecules derived from this compound, thereby guiding future experimental work in this area. acs.orgnih.gov

Future Directions and Emerging Research Avenues for Dihydrothiazolylamines

Exploration of Novel Pharmacological Targets and Mechanisms

The thiazole (B1198619) ring is a well-established pharmacophore present in numerous approved drugs, suggesting that dihydrothiazolylamine derivatives are promising candidates for new therapeutic agents. Future research is geared towards identifying and validating novel biological targets for these compounds. The inherent chemical properties of the dihydrothiazole nucleus, containing both sulfur and nitrogen atoms, allow for diverse interactions with biological macromolecules. researchgate.net

Current research on related 2-aminothiazole (B372263) structures has highlighted their potential as antioxidant and anti-proliferative agents. mdpi.com For instance, certain 2-aminothiazole derivatives have shown efficacy in scavenging free radicals and protecting against radiation-induced cellular damage. mdpi.com This opens an avenue for investigating dihydrothiazolylamines in the context of diseases driven by oxidative stress, such as neurodegenerative disorders and cancer.

Emerging studies are likely to focus on: